(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine
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Overview
Description
(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine is an organic compound that features a furan ring attached to a phenyl ring through an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine typically involves the reaction of furan-2-ylmethanamine with 4-(chloromethyl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted aminomethyl derivatives.
Scientific Research Applications
(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-{[(Furan-2-ylmethyl)-amino]-methyl}-benzoic acid): Similar structure but with a carboxylic acid group instead of dimethylamine.
(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-methylamine: Similar structure but with a methylamine group instead of dimethylamine.
Uniqueness
(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine is unique due to the presence of the dimethylamine group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h3-9,15H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIJIFPFXXKIKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354565 |
Source
|
Record name | 4-{[(furan-2-ylmethyl)amino]methyl}-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289490-62-6 |
Source
|
Record name | 4-{[(furan-2-ylmethyl)amino]methyl}-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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